![molecular formula C8H6F3N3 B1445299 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine CAS No. 1186501-73-4](/img/structure/B1445299.png)
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine
Overview
Description
Trifluoromethylpyridine derivatives, which “3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine” seems to be a part of, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are diverse and depend on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Industry Applications
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine: derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethylpyridine (TFMP) moiety, in particular, is valued for its role in the synthesis of compounds that protect crops from pests. For instance, fluazifop-butyl, a TFMP derivative, was the first to be introduced to the market, and since then, over 20 new TFMP-containing agrochemicals have been named .
Pharmaceutical Industry Applications
In the pharmaceutical sector, several TFMP derivatives have been approved for use, and many more are undergoing clinical trials. The unique physicochemical properties imparted by the fluorine atom, combined with the characteristics of the pyridine moiety, contribute to the biological activities of these compounds .
Synthesis of Chemical Intermediates
TFMP derivatives are also crucial in the synthesis of chemical intermediates. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine is a highly demanded intermediate used for creating several crop-protection products. The demand for such intermediates underscores the importance of TFMP derivatives in the synthesis of a wide range of agrochemicals .
Vapor-Phase Reaction Applications
The TFMP moiety is involved in vapor-phase reactions, which are essential in the synthesis of various organic compounds. These reactions often yield superior results compared to other methods and can proceed under less stringent conditions, making them suitable for scaling up for industrial applications .
Novel Applications in Discovery Chemistry
The inclusion of fluorine in organic compounds has led to significant advances in discovery chemistry. The TFMP derivatives are expected to uncover many novel applications due to their unique properties, which can lead to the development of new functional materials and other innovative products .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-14-7-5(6)1-4(12)2-13-7/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOJMMBIENNOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218188 | |
Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine | |
CAS RN |
1186501-73-4 | |
Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186501-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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